molecular formula C12H13N3O2S2 B2549723 N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034492-83-4

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2549723
M. Wt: 295.38
InChI Key: CAMRQOZMILMXKD-UHFFFAOYSA-N
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Description

The compound N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a molecule that likely contains a thiadiazole core, which is a heterocyclic compound consisting of a five-membered ring with two nitrogen atoms and one sulfur atom. The thiadiazole is substituted with a methyl group and a carboxamide group, indicating potential for biological activity. The presence of an acetylthiophen group suggests additional aromatic character and possible interactions with biological targets.

Synthesis Analysis

The synthesis of related thiadiazole derivatives often involves cyclization reactions and the use of microwave irradiation to facilitate the process. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a solvent-free method under microwave irradiation, which is a technique that could potentially be applied to the synthesis of the compound . The synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, another related compound, involved cyclization of thioamide with 2-chloroacetoacetate . These methods suggest that similar strategies could be employed for the synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the structures of synthesized benzamide derivatives containing a thiadiazole scaffold were confirmed by these methods . Similarly, the structure of novel benzimidazole derivatives with thiadiazole and triazole moieties was established using spectral studies . These techniques would be essential in confirming the molecular structure of the compound .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including alkylation and acetylation. For example, the alkylation of 2-ethylamino derivatives of thiadiazoles can occur at both exo and endo nitrogen atoms, while acetylation takes place exclusively at the exocyclic nitrogen atom . Additionally, the brominated furan-thiadiazole derivative was shown to react with various nucleophiles, indicating the reactivity of such compounds towards substitution reactions . These findings suggest that N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties significantly. For example, the antioxidant properties of benzimidazole derivatives with thiadiazole and triazole moieties were evaluated, indicating the potential for biological activity . The growth stimulant activity of certain thiadiazole derivatives was also assessed, showing the diverse functional capabilities of these compounds . These studies provide insight into the potential properties of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, which could be explored further in the context of its physical and chemical characteristics.

Scientific Research Applications

Anticancer Activity

  • Research has demonstrated that derivatives of thiophene and thiadiazole compounds exhibit significant anticancer activities. These compounds have been synthesized and tested against various cancer cell lines, showing moderate to excellent efficacy compared to reference drugs like etoposide. For example, a study by Ravinaik et al. (2021) synthesized substituted benzamides and evaluated their anticancer activity against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).

Antimicrobial and Anti-inflammatory Activities

  • Novel thiadiazoles have been designed and synthesized with a focus on anti-inflammatory and analgesic properties. For instance, Shkair et al. (2016) synthesized substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, showing significant in vitro anti-inflammatory activity compared to ibuprofen, alongside analgesic activity (Shkair et al., 2016).

Molluscicidal and Pharmacological Evaluation

  • Compounds containing the thiadiazole moiety have been evaluated for their potential as molluscicidal agents, indicating a broader spectrum of biological activities. El-bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines, showcasing their activity against B. alexandrina snails, an intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-7-11(19-15-14-7)12(17)13-6-5-9-3-4-10(18-9)8(2)16/h3-4H,5-6H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMRQOZMILMXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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